REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6](O)[N:5]2[CH:9]=[CH:10][N:11]=[C:4]2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[N:5]2[CH:9]=[CH:10][N:11]=[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=1
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Name
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|
Quantity
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38.3 g
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Type
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reactant
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Smiles
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ClC1=CC=2N(C(=N1)O)C=CN2
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Name
|
|
Quantity
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450.2 g
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After this time, the excess phosphoryl chloride is removed in vacuo
|
Type
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DISTILLATION
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Details
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the residue is distilled together with toluene
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Type
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FILTRATION
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Details
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the precipitated solid is filtered off with suction
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Type
|
WASH
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Details
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The latter is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over phosphorus pentoxide for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
|
33.5 g (67% of theory) of the product are obtained as a solid
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC=2N1C=CN2)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |